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molecular formula C10H10FN B8438825 2-But-1-ynyl-5-fluoro-phenylamine

2-But-1-ynyl-5-fluoro-phenylamine

Cat. No. B8438825
M. Wt: 163.19 g/mol
InChI Key: NLSCLGDIVCYYSB-UHFFFAOYSA-N
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Patent
US08110575B2

Procedure details

The reaction was carried out under an argon atmosphere. 21 g (0.13 mol) 2-but-1-ynyl-5-fluoro-phenylamine were added to 30 g (0.27 mol) potassium tert.butoxide in 120 mL N-methyl-2-pyrrolidinone and the mixture was stirred for 4 h at RT. The reaction mixture was mixed with water and extracted with diethyl ether. The organic phase was dried and evaporated down. The residue was purified on silica gel.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[NH2:12])#[C:2][CH2:3][CH3:4].CC(C)([O-])C.[K+].O>CN1CCCC1=O>[CH2:3]([C:2]1[NH:12][C:6]2[C:5]([CH:1]=1)=[CH:10][CH:9]=[C:8]([F:11])[CH:7]=2)[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(#CCC)C1=C(C=C(C=C1)F)N
Name
Quantity
30 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)C=1NC2=CC(=CC=C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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